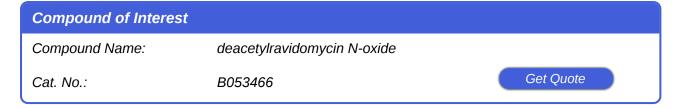


An In-Depth Technical Guide to the Chemical Synthesis of Deacetylravidomycin N-oxide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of **deacetylravidomycin N-oxide**, an antibiotic with notable antitumor activity. The following sections detail the experimental protocols for its synthesis from deacetylravidomycin, present key quantitative data in a structured format, and include visualizations of the chemical synthesis and purification workflow.

Introduction

Deacetylravidomycin N-oxide is an antibiotic produced by the bacterium Streptomyces ravidus S50905.[1] It exhibits activity against Gram-positive bacteria and has demonstrated antitumor properties against P388 leukemia and Meth A fibrosarcoma.[1][2] The structure of this compound was elucidated using NMR and mass spectrometry, and its identity was confirmed through chemical synthesis.[1] This guide focuses on the laboratory-scale chemical synthesis of **deacetylravidomycin N-oxide**.

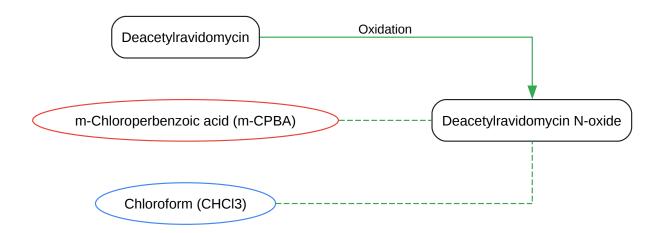
Chemical Synthesis

The synthesis of **deacetylravidomycin N-oxide** is achieved through the N-oxidation of its precursor, deacetylravidomycin. This transformation specifically targets the dimethylamino group on the sugar moiety of the molecule.

Reaction Scheme



The chemical transformation can be visualized as follows:



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Caption: Chemical synthesis of deacetylravidomycin N-oxide.

Experimental Protocol

The following protocol for the synthesis of **deacetylravidomycin N-oxide** from deacetylravidomycin is based on the method described by Narita et al. (1989).

Materials:

- Deacetylravidomycin
- m-Chloroperbenzoic acid (m-CPBA)
- Chloroform (CHCl₃)
- Silica gel for column chromatography
- Developing solvent for chromatography: Chloroform-Methanol-Acetic Acid (100:20:1 v/v/v)

Procedure:

• Reaction Setup: Dissolve deacetylravidomycin in chloroform.



- Addition of Oxidizing Agent: To the solution of deacetylravidomycin, add m-chloroperbenzoic acid (m-CPBA).
- Reaction Conditions: The reaction is carried out at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure.
- Purification: The resulting crude product is purified by silica gel column chromatography.
- Elution: The column is eluted with a solvent system of chloroform-methanol-acetic acid (100:20:1 v/v/v).
- Isolation: Fractions containing the desired product are collected and the solvent is evaporated to yield deacetylravidomycin N-oxide as a crystalline solid.

Quantitative Data

The physicochemical properties of **deacetylravidomycin N-oxide** are summarized in the table below, comparing them with its precursor, deacetylravidomycin.

Property	Deacetylravidomycin N- oxide	Deacetylravidomycin
Molecular Formula	C29H31NO9	C29H31NO8
Melting Point (°C)	218 - 221 (decomposition)	-
Optical Rotation (c=1, CHCl₃)	+156°	-
UV λmax (MeOH) nm (ε)	228 (45,000), 250 (38,000), 280 (sh), 315 (sh), 350 (9,500), 390 (sh)	-
Solubility	Soluble in chloroform and methanol; Insoluble in water and n-hexane	-

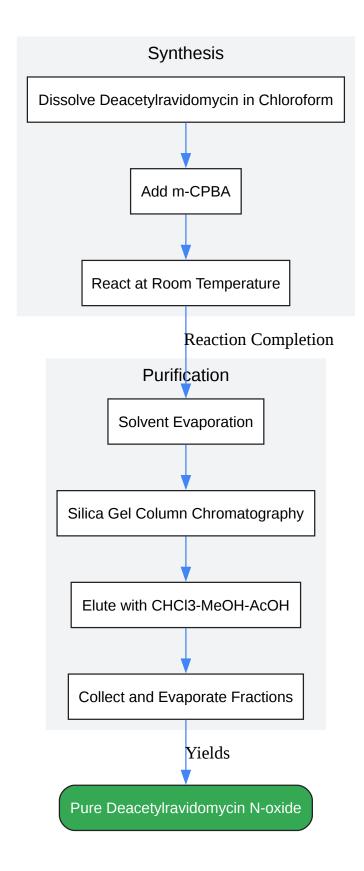
Data sourced from Narita et al. (1989).



Experimental Workflow

The overall workflow for the synthesis and purification of **deacetylravidomycin N-oxide** can be visualized as follows:





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Caption: Experimental workflow for **deacetylravidomycin N-oxide**.



Conclusion

The chemical synthesis of **deacetylravidomycin N-oxide** is a straightforward process involving the N-oxidation of deacetylravidomycin using m-chloroperbenzoic acid. This guide provides the necessary details for researchers to replicate this synthesis in a laboratory setting. The provided data and workflows offer a clear and concise reference for the production and purification of this biologically active compound.

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